molecular formula C21H18ClN3O3S B11195575 4-chloro-3-methoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide

4-chloro-3-methoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B11195575
M. Wt: 427.9 g/mol
InChI Key: NMGBMGUWRBUUMM-UHFFFAOYSA-N
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Description

4-chloro-3-methoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a methoxy group, and a chloro substituent. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-methoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free method . This method is efficient, environmentally friendly, and yields high purity products.

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis, which offers advantages such as reduced reaction times and lower energy consumption. The use of solid support catalysts like Al2O3 and TiCl4 can also be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-methoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidation using oxidizing agents like hydrogen peroxide.

    Reduction: Sodium borohydride in ethanol.

    Substitution: NBS in dichloromethane for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of the imidazo[1,2-a]pyridine ring can yield 3-bromoimidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

4-chloro-3-methoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-3-methoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, which can lead to its biological effects. For example, it may act as a cyclin-dependent kinase (CDK) inhibitor, affecting cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-3-methoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, is crucial for its antimicrobial activity, setting it apart from other imidazo[1,2-a]pyridine derivatives .

Properties

Molecular Formula

C21H18ClN3O3S

Molecular Weight

427.9 g/mol

IUPAC Name

4-chloro-3-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C21H18ClN3O3S/c1-14-5-4-10-25-13-19(23-21(14)25)15-6-3-7-16(11-15)24-29(26,27)17-8-9-18(22)20(12-17)28-2/h3-13,24H,1-2H3

InChI Key

NMGBMGUWRBUUMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)Cl)OC

Origin of Product

United States

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